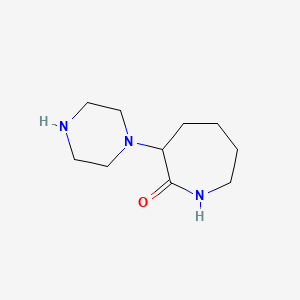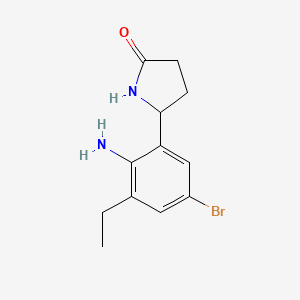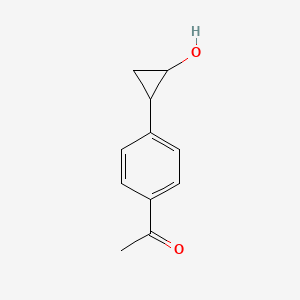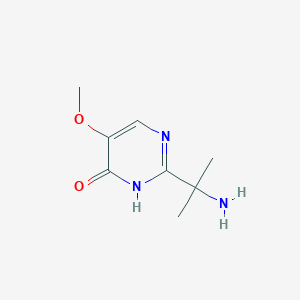
2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid is a synthetic organic compound with the molecular formula C6H7F2NO4 and a molecular weight of 195.12 g/mol . This compound is characterized by the presence of two fluorine atoms, an oxazolidinone ring, and a propanoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid typically involves the reaction of this compound with appropriate reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but they generally involve the use of fluorinating agents and oxazolidinone precursors. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atoms or other functional groups are replaced by different atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring and fluorine atoms play crucial roles in its reactivity and binding affinity. These interactions can modulate enzyme activity, inhibit specific biochemical pathways, or alter cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid can be compared with similar compounds such as:
- 2,2-Difluoro-3-(2-methyl-1-oxo-2-propen-1-yl)oxy]pentanoic acid 1,1-diMethylethyl ester
- 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl acrylate These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of the oxazolidinone ring and fluorine atoms in this compound contributes to its distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C6H7F2NO4 |
|---|---|
Molekulargewicht |
195.12 g/mol |
IUPAC-Name |
2,2-difluoro-3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C6H7F2NO4/c7-6(8,4(10)11)3-9-1-2-13-5(9)12/h1-3H2,(H,10,11) |
InChI-Schlüssel |
PEQYTVZTIDWLRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)N1CC(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


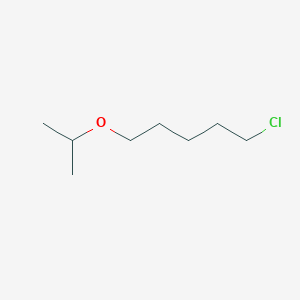
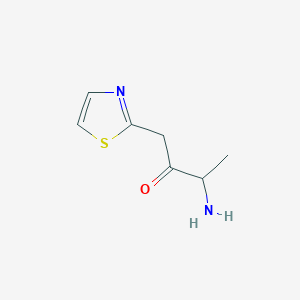

![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13155822.png)
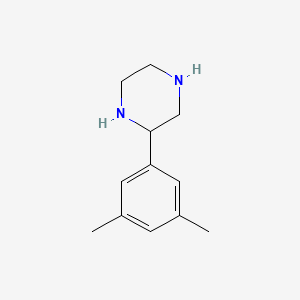
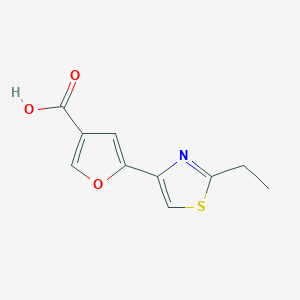
![2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13155835.png)
